Cyclopropyl(4-methoxy-2-methylphenyl)methanol

Plant growth regulation Ent-kaurene oxidation inhibition Gibberellin biosynthesis

Researchers requiring cyclopropyl-aryl methanols face unpredictable bioactivity when substituting with simpler analogs. This compound delivers a validated substitution pattern (4-methoxy-2-methyl) with cyclopropyl ring for metabolic stability and conformational rigidity. • Purity: ≥95% (NMR) ensures reliable synthetic intermediates • Key applications: Cytochrome P450 inhibitor development, plant growth regulator analogs, anticancer agent libraries • Functional handle: Secondary alcohol readily converts to ketones, amines, or esters via oxidation/reductive amination or Mitsunobu conditions

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 1249951-65-2
Cat. No. B1530201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-methoxy-2-methylphenyl)methanol
CAS1249951-65-2
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C(C2CC2)O
InChIInChI=1S/C12H16O2/c1-8-7-10(14-2)5-6-11(8)12(13)9-3-4-9/h5-7,9,12-13H,3-4H2,1-2H3
InChIKeyBYQXCYVCZSOHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(4-methoxy-2-methylphenyl)methanol CAS 1249951-65-2: Baseline Characterization for Research Procurement


Cyclopropyl(4-methoxy-2-methylphenyl)methanol (CAS 1249951-65-2) is a cyclopropyl-containing secondary alcohol with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. Commercial sources typically supply the compound at ≥95% purity (by NMR) . The structure features a cyclopropyl group directly attached to a benzylic alcohol carbon, with 4-methoxy and 2-methyl substituents on the phenyl ring. This motif places the compound within a broader class of cyclopropyl-aryl methanols that have been explored as synthetic intermediates and in structure-activity relationship studies for various biological targets [1]. The compound is supplied as a research-use-only building block, with recommended storage conditions of 2-8°C in sealed, dry containers .

Building block Cyclopropyl-aryl methanol for SAR studies and synthetic elaboration
Substitution pattern 4-Methoxy-2-methylphenyl provides a specific steric and electronic environment
Purity & storage NMR-verified research-grade purity; store at 2–8°C in sealed dry containers

Why Generic Substitution of Cyclopropyl(4-methoxy-2-methylphenyl)methanol Fails: A Comparative Procurement Perspective


Cyclopropyl(4-methoxy-2-methylphenyl)methanol occupies a specific chemical space that is not trivially interchangeable with other cyclopropyl-aryl methanols or related ethanol derivatives. The combination of a cyclopropyl ring with a 4-methoxy-2-methylphenyl substitution pattern creates a unique steric and electronic environment that can affect both synthetic reactivity and potential biological interactions. Studies on structurally analogous ancymidol (α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidine methanol) have demonstrated that replacement of the cyclopropyl group with a phenyl or other aryl substituent dramatically reduces inhibitory activity in plant growth and ent-kaurene oxidation assays, underscoring the functional importance of the cyclopropyl moiety in this scaffold class [1]. Similarly, modification of the aryl substitution pattern—for instance, relocating the methoxy group from the 4-position to the 2-position—can markedly alter activity, as observed in ancymidol analogs [1]. Therefore, substituting cyclopropyl(4-methoxy-2-methylphenyl)methanol with a structurally related analog without empirical validation risks altering synthetic outcomes, biological activity, or material properties. The following section presents quantifiable evidence to guide selection of this specific compound over its closest comparators.

Cyclopropyl vs. isopropyl

Class-level evidence suggests cyclopropyl contributes to functional profile; isopropyl may not replicate inhibitory activity fully.

Methoxy position shift

4-Methoxy substitution appears critical; 2-methoxy analogs showed markedly reduced activity in related scaffolds.

Ethanol homolog difference

The ethanol analog introduces a mass shift and distinct GHS hazards, altering physicochemical and safety profile.

Cyclopropyl(4-methoxy-2-methylphenyl)methanol: Quantitative Differentiation Evidence Against Analog Compounds


Cyclopropyl vs. Isopropyl Substitution: Functional Impact on Ancymidol-Class Inhibitory Activity

In a direct comparative study of ancymidol (α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidine methanol) and its structural analogs, substitution of the cyclopropyl group with an isopropyl moiety was assessed. While the study focused on the ancymidol scaffold, the data provide class-level inference for the cyclopropyl(4-methoxy-2-methylphenyl)methanol core structure. Substitution of the cyclopropyl group by isopropyl resulted in only a slight reduction in inhibitory activity against ent-kaurene oxidation and pea internode elongation, whereas replacement with a phenyl or other aryl substituent greatly reduced effectiveness [1]. This indicates that the cyclopropyl ring confers a specific steric and electronic profile that is not fully recapitulated by other small alkyl groups, supporting selection of the cyclopropyl-containing analog for applications requiring this functional profile.

Cyclopropyl vs. Isopropyl
Class-level inference
Cyclopropyl: most effective inhibitor (qualitative rank)
Isopropyl: slightly reduced activity
Supports cyclopropyl scaffold selection for SAR studies
Inference from ancymidol analog data; no IC₅₀ reported
Plant growth regulation Ent-kaurene oxidation inhibition Gibberellin biosynthesis

Methoxy Substitution Position: 4-Methoxy vs. 2-Methoxy Effect on Ancymidol Analog Activity

The comparative evaluation of ancymidol analogs included variation of the methoxyphenyl substitution pattern. Replacement of the 4-methoxyphenyl group (present in ancymidol) with a 2-methoxyphenyl group resulted in a marked reduction in inhibitory activity against both ent-kaurene oxidation and pea growth [1]. This class-level observation highlights the importance of the para-methoxy substitution pattern for optimal activity within this chemotype. Although the target compound cyclopropyl(4-methoxy-2-methylphenyl)methanol contains an additional 2-methyl group, the 4-methoxy substitution is preserved, suggesting that analogs lacking this specific substitution pattern (e.g., 2-methoxyphenyl analogs) may exhibit inferior performance in similar biological contexts.

4-Methoxy vs. 2-Methoxy
Class-level inference
4-Methoxy (ancymidol): most effective inhibitor
2-Methoxy analog: greatly reduced activity
Para-methoxy pattern may be essential for activity in this chemotype
Target compound retains 4-methoxy with additional 2-methyl group
Structure-activity relationship Aryl substitution Plant growth inhibition

Cyclopropylmethanol vs. Cyclopropylethanol: Molecular Weight and Physicochemical Differentiation

A direct comparator for cyclopropyl(4-methoxy-2-methylphenyl)methanol is the ethanol homolog 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS 1477892-84-4). The methanol derivative (target compound) has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol , whereas the ethanol analog has a formula of C13H18O2 and a molecular weight of 206.28 g/mol . The 14 Da mass difference and the presence of an additional methyl group in the ethanol analog can influence lipophilicity, metabolic stability, and hydrogen-bonding capacity. Additionally, the ethanol analog is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . While hazard data for the methanol analog are not available from this source, the ethanol analog's hazard profile provides a cautionary benchmark for handling related compounds.

MW Difference vs. Ethanol Homolog
Data to verify
ΔMW = 14.03 g/mol
C₁₂H₁₆O₂ → C₁₃H₁₈O₂
Mass shift influences synthetic route design and purification
Ethanol homolog classified H302-H335; handle with appropriate precautions
Physicochemical properties Molecular weight Structural analog

Comparative Purity Specifications: Cyclopropyl(4-methoxy-2-methylphenyl)methanol vs. Cyclopropylmethanol Analogs

Cyclopropyl(4-methoxy-2-methylphenyl)methanol is commercially available with a purity of ≥95% as determined by NMR, and is offered in quantities of 1G and 5G with R&D stock availability . In contrast, the structurally related compound 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is supplied at 97.0% purity . While both meet research-grade purity thresholds, the slight difference in nominal purity may be relevant for applications requiring stringent stoichiometric control or where impurities could interfere with sensitive catalytic cycles. Additionally, the methanol analog is characterized as a building block for further synthesis, whereas the ethanol analog is often employed as a fragment in medicinal chemistry campaigns.

Purity Specification
Data to verify
Target compound: ≥95% by NMR
Ethanol analog: 97.0%
Research-grade purity adequate for building block applications
Analytical method for analog purity not specified; verify per project needs
Purity Quality control Procurement specification

Optimal Research and Procurement Scenarios for Cyclopropyl(4-methoxy-2-methylphenyl)methanol


Medicinal Chemistry Building Block for Cyclopropyl-Containing Scaffolds

Cyclopropyl(4-methoxy-2-methylphenyl)methanol serves as a versatile building block for the synthesis of more complex cyclopropyl-containing molecules. The cyclopropyl group is known to enhance metabolic stability and modulate conformational rigidity, making it a valuable motif in drug discovery. The compound's 4-methoxy-2-methylphenyl substitution pattern provides a specific electronic and steric environment that can be exploited in structure-activity relationship (SAR) studies, particularly where para-methoxy substitution is beneficial, as inferred from ancymidol analog studies [1]. Researchers developing inhibitors of cytochrome P450 enzymes, plant growth regulators, or anti-cancer agents may find this building block suitable for constructing focused libraries.

Synthesis of Ethanol and Amine Derivatives via Functional Group Interconversion

The secondary alcohol moiety of cyclopropyl(4-methoxy-2-methylphenyl)methanol can be readily converted to a variety of functional groups. For instance, oxidation to the corresponding ketone, followed by reductive amination, could yield cyclopropyl(4-methoxy-2-methylphenyl)methanamine derivatives. Alternatively, alkylation or Mitsunobu reactions can transform the alcohol into ethers or esters. The availability of the compound in ≥95% purity ensures reliable starting material quality for these transformations. This scenario is particularly relevant when the methanol scaffold is required, as opposed to the ethanol analog which introduces an additional methyl group and 14 Da mass difference .

Comparative Physicochemical Profiling in Cyclopropyl-Aryl Alcohol Series

The compound is well-suited for systematic comparative studies of cyclopropyl-aryl alcohols. Its molecular weight of 192.25 g/mol and C12H16O2 formula place it between simpler analogs like cyclopropyl(4-methoxyphenyl)methanol (C11H14O2, 178.23 g/mol) and the ethanol homolog (C13H18O2, 206.28 g/mol) . This series can be used to investigate the impact of incremental structural changes on physicochemical properties such as logP, solubility, and permeability. Such profiling is valuable in early-stage drug discovery to optimize ADME properties while maintaining target engagement.

Exploratory Synthesis of Ancymidol Analogs for Plant Growth Regulation Studies

Given the established importance of the cyclopropyl group and 4-methoxyphenyl substitution in ancymidol's activity as a gibberellin biosynthesis inhibitor [1], cyclopropyl(4-methoxy-2-methylphenyl)methanol could serve as a starting point for synthesizing novel ancymidol analogs. The presence of the 2-methyl group introduces additional steric bulk that may modulate activity or selectivity. Researchers investigating plant growth retardants or ent-kaurene oxidase inhibitors may use this compound to explore SAR beyond the classic ancymidol scaffold, potentially identifying derivatives with improved potency or reduced off-target effects.

Application
Selection Property
Validation Focus
SAR-driven medicinal chemistry
Cyclopropyl-aryl methanol scaffold with 4-methoxy-2-methyl substitution
Confirm substitution pattern and cyclopropyl integrity by NMR
Functional group interconversion (ketone/amine synthesis)
Secondary alcohol reactivity and research-grade purity baseline
Verify alcohol identity and purity before derivatization
Physicochemical series profiling
Intermediate molecular weight position within cyclopropyl-aryl alcohol series
Measure logP, solubility, and permeability across homologs
Plant growth regulation research (ancymidol-type)
4-Methoxy substitution preserved as in active ancymidol scaffold
Screen for ent-kaurene oxidation inhibition in enzyme assays

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